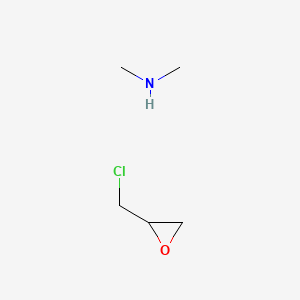

Poly(dimethylamine-CO-epichlorohydrin)

CAS No.: 68609-88-1

Cat. No.: VC17990797

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68609-88-1 |

|---|---|

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 g/mol |

| IUPAC Name | 2-(chloromethyl)oxirane;N-methylmethanamine |

| Standard InChI | InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |

| Standard InChI Key | BUAXCDYBNXEWEB-UHFFFAOYSA-N |

| Canonical SMILES | CNC.C1C(O1)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Poly(dimethylamine-co-epichlorohydrin) is a linear copolymer alternating dimethylamine and epichlorohydrin monomers. The International Union of Pure and Applied Chemistry (IUPAC) designates it as N-methylmethanamine polymer with chloromethyl oxirane, while its CAS registry number is 25988-97-0 . The repeating unit consists of a dimethylamine segment linked via an ether bond to a chloromethyl oxirane (epichlorohydrin) moiety, forming a polyquaternary ammonium structure .

Physicochemical Properties

Key properties of the compound, as reported by suppliers and safety databases, include:

| Property | Value | Source |

|---|---|---|

| Density | 1.1 g/mL at 25°C | |

| Refractive Index | ||

| pH (1% aqueous solution) | 6.5–7.5 | |

| Effective Content | 50 ± 2% (aqueous solution) | |

| Appearance | Colorless to yellowish liquid |

The polymer’s cationic charge density, derived from quaternary ammonium groups, enables strong electrostatic interactions with anionic surfaces .

Synthesis and Reaction Mechanisms

Polymerization Process

The synthesis involves step-growth polymerization, where dimethylamine reacts with epichlorohydrin in a molar ratio typically between 1:1 and 1:1.2 . The reaction proceeds via nucleophilic substitution:

-

Epoxide Ring Opening: Epichlorohydrin’s epoxide group reacts with dimethylamine’s primary amine, forming a secondary amine intermediate.

-

Crosslinking: Subsequent reactions with additional epichlorohydrin molecules create a branched polyamine structure.

-

Quaternization: Residual chloromethyl groups undergo intramolecular cyclization, forming quaternary ammonium sites .

The process is exothermic and requires temperature control (60–80°C) to prevent runaway reactions .

Structural Variants

Variants include:

-

Quaternary Derivatives: Post-synthesis treatment with alkylating agents (e.g., methyl chloride) enhances cationic charge .

-

Terpolymers: Incorporation of ethylenediamine (CAS 42751-79-1) improves molecular weight and flocculation efficiency in high-solids systems .

Industrial Applications

Water and Wastewater Treatment

Poly(dimethylamine-co-epichlorohydrin) serves as a primary coagulant in municipal and industrial wastewater plants. In dyeing wastewater, it achieves >90% turbidity removal and 70–85% chemical oxygen demand (COD) reduction at dosages of 10–15 mg/L . Its performance stems from:

-

Charge Neutralization: Neutralizes negatively charged colloids (e.g., dyes, clay).

-

Bridging Flocculation: Long polymer chains aggregate suspended particles into settleable flocs .

Paper and Pulp Industry

The polymer mitigates “pitch” (hydrophobic contaminants) in papermaking through:

-

Resin Control: Adsorbs onto wood resin particles, preventing deposition on machinery .

-

Retention Aid: Enhances fiber and filler retention by binding anionic cellulose fibers .

Microbial and Biofilm Control

As a cationic surfactant, it disrupts bacterial cell membranes. Studies report a 3–4 log reduction in Escherichia coli and Pseudomonas aeruginosa biofilms at 50–100 ppm concentrations .

Comparative Analysis with Related Polymers

Poly(dimethylamine-co-epichlorohydrin-co-ethylenediamine)

The terpolymer (CAS 42751-79-1) incorporates ethylenediamine for higher molecular weight (197.71 g/mol ) and enhanced flocculation in oily wastewater. Key differences include:

| Parameter | PDMA-ECH Copolymer | PDMA-ECH-EDA Terpolymer |

|---|---|---|

| Molecular Weight | 137.61 g/mol | 197.71 g/mol |

| Charge Density | Moderate | High |

| Optimal pH Range | 6–9 | 4–10 |

| Primary Use Case | Dye removal | Oil-water separation |

Recent Advancements and Research Trends

Hybrid Flocculants

Blending poly(dimethylamine-co-epichlorohydrin) with inorganic coagulants (e.g., polyaluminum chloride) improves dye adsorption capacity by 30–40% .

Biodegradability Studies

While the polymer resists microbial degradation, advanced oxidation processes (e.g., UV/H₂O₂) achieve 80% mineralization in 2 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume